2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-20-8-6-7-11-23(20)27-26(32)19-30-18-25(33-2)24(31)16-22(30)17-28-12-14-29(15-13-28)21-9-4-3-5-10-21/h3-11,16,18H,12-15,17,19H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPYNOUXULOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a suitable leaving group with 4-phenylpiperazine.
Methoxylation and acylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core would yield pyridine derivatives, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its structural similarity to known acetylcholinesterase inhibitors.
Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms involving dihydropyridine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, if it acts as an acetylcholinesterase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key analogues include:
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (): Core structure: Pyrazolo[3,4-d]pyrimidin-4-one (vs. dihydropyridinone in the target compound). Substituents: 4-Fluorophenyl (electron-withdrawing) and 2-methoxyphenyl acetamide (vs. phenylpiperazinylmethyl and 2-methylphenyl in the target).
Compounds from Pharmacopeial Forum PF 43(1) (): Examples: (R)- and (S)-configured amides with tetrahydropyrimidin-2-one and dimethylphenoxy groups. Key differences: Stereochemical complexity and bulkier substituents (e.g., diphenylhexane backbones) contrast with the planar dihydropyridinone core of the target compound. Implications: Stereochemistry in compounds likely affects target selectivity, whereas the target’s simpler structure may favor synthetic accessibility .
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Methodological Insights
- Structural Analysis: The target compound’s dihydropyridinone core and phenylpiperazinylmethyl group were likely refined using SHELXL, which optimizes bond lengths and angles for accurate conformational analysis .
- Pharmacological Hypotheses :
- Synthetic Considerations : The target’s structure lacks stereochemical complexity, simplifying synthesis compared to ’s diastereomerically pure compounds, which require chiral resolution .
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential pharmacological properties. This compound integrates a dihydropyridine core, a phenylpiperazine moiety, and an acetamide group, suggesting diverse biological activities.
Chemical Structure and Properties
The chemical structure can be depicted as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 430.53 g/mol |
| CAS Number | 921463-24-3 |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets:
Potential Targets:
- Neurotransmitter Receptors: The phenylpiperazine moiety may modulate serotonin and dopamine receptors, impacting mood and cognition.
- Ion Channels: The dihydropyridine structure suggests possible interactions with calcium channels, influencing cardiovascular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity: Preliminary studies suggest that the compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Analgesic Properties: Similar compounds have shown analgesic effects in animal models, indicating potential pain-relieving properties.
- Anticancer Potential: The structural features align with compounds known for anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound.
- Study on Dihydropyridine Derivatives:
-
Piperazine Moiety in Drug Design:
- Research highlighted the role of piperazine derivatives in modulating serotonin receptors, which could enhance mood and reduce anxiety .
- Anticancer Activity:
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the dihydropyridine core via Hantzsch-like condensation under reflux conditions.
- Step 2: Functionalization with a phenylpiperazine moiety via nucleophilic substitution (e.g., using 4-phenylpiperazine and a halogenated intermediate).
- Step 3: Acetamide coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) with N-(2-methylphenyl)acetamide.
- Purification: Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
Optimization Tip: Automated reactors improve reproducibility for large-scale synthesis, while inert atmospheres (N₂/Ar) minimize oxidation of sensitive intermediates .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- Spectroscopy: ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.7 ppm for methoxy), IR (C=O stretch at ~1680 cm⁻¹), and HRMS (m/z 454.55 [M+H]⁺).
- Chromatography: HPLC (C18 column, retention time ~12.3 min) to assess purity.
- Thermal Analysis: DSC reveals a melting point of 198–202°C .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest activity at:
- Calcium channels: Dihydropyridine core may modulate L-type channels, similar to nifedipine.
- GPCRs: Phenylpiperazine moiety may interact with serotonin (5-HT₁A) or dopamine receptors.
- Enzymes: Methoxy and acetamide groups could inhibit COX-2 or kinases .
Initial Screening: Use HEK293 cells transfected with target receptors for calcium flux assays or radioligand binding studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- DoE (Design of Experiments): Apply factorial design to test variables (temperature, solvent, catalyst). For example, a 2³ factorial design (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: K₂CO₃ vs. DBU) reduces trial runs by 50% .
- Computational Guidance: Use density functional theory (DFT) to predict transition states and identify rate-limiting steps. ICReDD’s reaction path search tools can narrow optimal conditions .
Example Optimization: Switching from THF to DMF increased coupling reaction yield from 62% to 88% by enhancing solubility of intermediates .
Q. How to resolve contradictions in biological activity data across assays?
- Case Study: If in vitro kinase inhibition (IC₅₀ = 0.5 µM) conflicts with poor in vivo efficacy, consider:
-
Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes).
-
Membrane Permeability: Use Caco-2 monolayers (Papp < 1×10⁻⁶ cm/s indicates poor absorption).
-
Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins Panlabs® screen) .
Mitigation Strategy: Introduce fluorinated groups to enhance metabolic stability or PEGylate to improve solubility .
Q. What computational methods are used to study structure-activity relationships (SAR)?
- Molecular Docking: AutoDock Vina or Schrödinger Glide to predict binding poses at calcium channels (PDB: 6XG3).
- QSAR Models: Train a model using descriptors like logP, polar surface area, and H-bond donors. A QSAR study on 50 analogs showed R² = 0.82 for anti-inflammatory activity .
Validation: Compare docking scores with experimental IC₅₀ values; discrepancies >1 log unit suggest model refinement .
Q. How to validate the proposed mechanism of action experimentally?
- Target Engagement: Use SPR (KD < 100 nM) or ITC (ΔH = −12 kcal/mol) to confirm binding to 5-HT₁A receptors.
- Pathway Analysis: RNA-seq of treated cells to identify downstream genes (e.g., NF-κB suppression).
- Knockout Models: CRISPR-Cas9 deletion of the target gene in cell lines (e.g., CACNA1C for calcium channels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
